(4-fluorophenyl)(2,2,2',2',3,4,4'-heptamethyl-1,2,3,4-tetrahydro-4,6'-biquinolin-1'(2'H)-yl)methanone
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Overview
Description
1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline is a complex organic compound characterized by the presence of a fluorobenzoyl group and multiple methyl groups attached to a biquinoline structure
Preparation Methods
The synthesis of 1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a suitable precursor with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Demethylation: The intermediate product undergoes demethylation to remove methyl groups, typically using reagents like boron tribromide.
Nucleophilic Reaction: The final step involves a nucleophilic reaction with a suitable nucleophile to introduce the desired functional groups and complete the synthesis
Chemical Reactions Analysis
1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its interactions with biological targets.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers
Mechanism of Action
The mechanism of action of 1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group plays a crucial role in its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline can be compared with similar compounds such as:
4-Fluorobenzoyl Chloride: Used in similar synthetic applications but lacks the biquinoline structure.
4-Fluorobenzoic Acid: Another related compound with different reactivity and applications.
4-Fluorobenzyl Chloride: Shares the fluorobenzoyl group but has a different overall structure and reactivity
These comparisons highlight the unique structural features and reactivity of 1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C32H35FN2O |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(4-fluorophenyl)-[2,2,4-trimethyl-6-(2,2,3,4-tetramethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone |
InChI |
InChI=1S/C32H35FN2O/c1-20-19-30(3,4)35(29(36)22-12-15-24(33)16-13-22)28-17-14-23(18-25(20)28)32(7)21(2)31(5,6)34-27-11-9-8-10-26(27)32/h8-19,21,34H,1-7H3 |
InChI Key |
AHVFUWHJXQKDDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC2=CC=CC=C2C1(C)C3=CC4=C(C=C3)N(C(C=C4C)(C)C)C(=O)C5=CC=C(C=C5)F)(C)C |
Origin of Product |
United States |
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